2-Phenoxybenzenecarbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[(2-phenoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-10,15H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQBJMKPYCLIAD-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Phenoxybenzenecarbaldehyde Oxime and Its Derivatives
Conventional Synthetic Routes: Condensation Reactions
The most fundamental and widely employed method for the synthesis of 2-Phenoxybenzenecarbaldehyde oxime is the direct condensation reaction between 2-Phenoxybenzenecarbaldehyde and hydroxylamine (B1172632). wikipedia.org This reaction is a classic example of oximation, where the carbonyl group of the aldehyde reacts with hydroxylamine to form an oxime, characterized by the C=N-OH functional group. xisdxjxsu.asia Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires the presence of a base to liberate the free hydroxylamine nucleophile. researchgate.net Common bases utilized in this reaction include pyridine (B92270) or sodium carbonate, and the reaction is often carried out in a protic solvent such as ethanol. researchgate.netasianpubs.org
Another conventional, solvent-free approach involves the grinding of the reactants—the aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate or bismuth(III) oxide (Bi₂O₃)—at room temperature. asianpubs.orgnih.gov This mechanochemical method, often termed "grindstone chemistry," can lead to high yields in short reaction times, minimizing waste and avoiding the use of potentially hazardous organic solvents. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of the condensation reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include the molar ratio of the reactants, the choice of base, reaction time, and temperature. For instance, studies on the oximation of aromatic aldehydes have shown that the molar ratio of the aldehyde to hydroxylamine hydrochloride and the base is critical. Research on a grinding method for 3-chlorobenzaldehyde (B42229) demonstrated that a molar ratio of aldehyde:NH₂OH·HCl:Na₂CO₃ of 1:1:1.5 resulted in a 95% yield. asianpubs.org Increasing the amount of hydroxylamine hydrochloride did not significantly improve the yield, indicating that a slight excess of the base is most crucial for driving the reaction to completion. asianpubs.org
Classical methods involving refluxing in an alcoholic solvent also benefit from optimization. researchgate.net The choice of solvent and the specific base can influence reaction times, which can range from minutes to several hours. The goal of optimization is to maximize the conversion of 2-Phenoxybenzenecarbaldehyde into its oxime while minimizing reaction time and the formation of byproducts.
Table 1: Optimization of Oximation Reaction via Grinding for an Aromatic Aldehyde Model This table is based on data for the synthesis of 3-chlorobenzaldoxime and serves as a model for the optimization of this compound synthesis.
| Aldehyde (mmol) | NH₂OH·HCl (mmol) | Na₂CO₃ (mmol) | Yield (%) |
| 2 | 2 | 3 | 95 |
| 2 | 8 | 1 | 91 |
| 2 | 8 | 2 | 91 |
| 2 | 8 | 3 | 96 |
| 2 | 4 | 3 | 90 |
| 2 | 10 | 3 | 91 |
Catalytic Approaches in Oxime Synthesis
To improve the efficiency, selectivity, and environmental friendliness of oximation, various catalytic systems have been developed. Catalysts can lower the activation energy of the reaction, often allowing for milder conditions and shorter reaction times compared to non-catalytic conventional methods.
Acid-Catalyzed Oximation Protocols (e.g., Oxalic Acid Mediated)
The formation of oximes can be catalyzed by both acids and bases. ijprajournal.com Acid catalysis facilitates the reaction by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. A variety of acids can be employed for this purpose. Recent green chemistry approaches have explored the use of natural acids, such as those found in citrus fruit juice, as effective catalysts. ijprajournal.com For the synthesis of this compound, a mild organic acid like oxalic acid can serve as an efficient catalyst. The process would involve combining the aldehyde, hydroxylamine hydrochloride, and a catalytic amount of oxalic acid in a suitable solvent. The use of such catalysts can be particularly advantageous when the substrate contains base-sensitive functional groups. xisdxjxsu.asia
Ultrasound-Assisted Synthesis Enhancements
Ultrasound irradiation has emerged as a powerful tool in organic synthesis for accelerating reactions. researchgate.net The application of ultrasound (sonication) in the synthesis of oximes from aromatic aldehydes has been shown to significantly enhance reaction rates and yields. researchgate.netnih.gov This enhancement is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots with high temperatures and pressures, leading to a dramatic increase in mass transfer and reaction kinetics. mdpi.com For the synthesis of this compound, an ultrasound-assisted approach would involve irradiating a mixture of the aldehyde, hydroxylamine hydrochloride, and a base (e.g., potassium carbonate) in a solvent. researchgate.net This method often results in excellent yields in a fraction of the time required by conventional heating methods, making it an energy-efficient alternative. mdpi.com
Stereoselective Synthesis and Isomer Control (E/Z Configuration)
The C=N double bond of an oxime is stereogenic, meaning it can exist as two different geometric isomers, designated as E and Z. wikipedia.orgmdpi.com In the case of an aldoxime like this compound, the E isomer has the -OH group and the aldehyde's hydrogen atom on opposite sides of the C=N bond, while in the Z isomer, they are on the same side. The synthesis of oximes often results in a mixture of these two isomers, or it may preferentially yield the thermodynamically more stable E isomer. organic-chemistry.org
Achieving stereoselectivity to produce a single, pure isomer is a significant challenge in oxime synthesis. pku.edu.cn Several strategies have been developed to control the E/Z configuration:
Catalytic Control : Certain catalysts can direct the reaction towards a specific isomer. For example, the use of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been reported to facilitate the highly stereoselective synthesis of E-isomers of aldoximes. researchgate.net
Isomerization and Separation : A common method to obtain the pure E isomer from an E/Z mixture involves treating the mixture with a protic acid, such as anhydrous hydrogen chloride, in an organic solvent. google.com This selectively precipitates the E isomer as its hydrochloride salt, which can then be isolated and neutralized with a mild base to regenerate the pure E-oxime with high isomeric purity (>98%). google.com
Photoisomerization : Light can be used to convert the more stable E isomer into the Z isomer. Visible-light-mediated energy transfer catalysis provides a mild and general method for achieving this isomerization, which might otherwise be difficult. organic-chemistry.org
Synthetic Pathways to O-Substituted and Polymeric Oxime Derivatives
The hydroxyl group of the oxime is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives, including O-substituted and polymeric materials. mdpi.com
O-Substituted Derivatives : These derivatives, also known as oxime ethers and esters, are typically synthesized through two main routes:
Direct Alkylation or Acylation : this compound can be deprotonated with a base (e.g., sodium hydride) to form the corresponding oximated anion. This anion can then be treated with an alkylating agent (like an alkyl halide) or an acylating agent (like an acyl chloride or anhydride) to form the desired O-substituted derivative. mdpi.comresearchgate.net
Condensation with O-Substituted Hydroxylamines : A more direct route involves the condensation of 2-Phenoxybenzenecarbaldehyde with an O-substituted hydroxylamine (R-ONH₂). mdpi.com For example, reacting the aldehyde with O-methylhydroxylamine hydrochloride would directly yield the O-methyl ether of this compound. nih.gov
Polymeric Oxime Derivatives : Oxime chemistry has been harnessed as a form of "click chemistry" to produce polymers under mild conditions. rsc.orgrsc.org The synthesis of polymers incorporating the this compound moiety can be achieved via step-growth polymerization. This typically involves reacting a monomer containing at least two aldehyde groups (such as a dialdehyde) with a monomer containing at least two aminooxy groups (O-NH₂). rsc.org To create a polymer with the specific phenoxybenzylidene unit, one could polymerize a bifunctional monomer like 2,2'-oxybis(benzaldehyde) with a di(aminooxy)alkane. The rapid and efficient formation of the oxime linkage under benign conditions makes this a versatile tool for creating advanced polymeric materials. rsc.orgrsc.org Another approach involves the polymerization of monomers that already contain a protected oxime functional group, which is later deprotected to reveal the polymeric oxime. google.com
Advanced Structural Elucidation and Supramolecular Chemistry of 2 Phenoxybenzenecarbaldehyde Oxime
Spectroscopic Characterization for Structural Determination
Spectroscopic techniques are fundamental in confirming the molecular structure of 2-phenoxybenzenecarbaldehyde oxime and elucidating its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the presence of the oxime moiety and determining the stereochemistry of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides key diagnostic signals. The proton of the oxime hydroxyl group (N-OH) typically appears as a singlet at a downfield chemical shift, often in the range of 8.93 to 13.36 ppm, due to its acidic nature and potential involvement in hydrogen bonding. chemicalbook.commdpi.com The aromatic protons of the two phenyl rings resonate in the range of 6.84 to 7.99 ppm. researchgate.net The specific chemical shifts and coupling patterns of these aromatic protons can provide information about the substitution pattern and the relative orientation of the phenyl rings. The presence of two distinct sets of signals in the ¹H NMR spectrum can indicate the existence of both E and Z isomers of the oxime in solution, with the ratio of their integral intensities reflecting their relative abundance. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure. The carbon atom of the oxime group (C=NOH) is particularly characteristic, with its resonance typically appearing in the range of 146 to 157 ppm. chemicalbook.comdergipark.org.tr The carbons of the aromatic rings give rise to a series of signals in the aromatic region of the spectrum, generally between 114 and 160 ppm. rsc.orgrsc.org The specific chemical shifts can be influenced by the phenoxy substituent and the oxime group.
Stereochemical Assignment: The stereochemistry of the C=N double bond (E or Z configuration) can often be determined using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can detect through-space interactions between protons, allowing for the differentiation between isomers based on the proximity of the oxime -OH proton to the aldehyde proton or other nearby protons on the aromatic ring. mdpi.com Additionally, the chemical shift of the proton on the oxime-bearing carbon can sometimes provide clues about the stereochemistry.
Interactive Data Table: Typical NMR Chemical Shifts for Oximes
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Oxime (-N-OH) | 8.0 - 13.5 mdpi.comresearchgate.netdergipark.org.tr |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 researchgate.net |
| ¹³C | Oxime (C=NOH) | 145 - 160 chemicalbook.comdergipark.org.trrsc.org |
| ¹³C | Aromatic (Ar-C) | 110 - 160 rsc.orgrsc.org |
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3100-3600 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. researchgate.netmalayajournal.org The C=N stretching vibration of the oxime usually appears in the range of 1605-1664 cm⁻¹. rsc.org The C-O-C stretching vibrations of the phenoxy group are expected in the region of 1200-1300 cm⁻¹. malayajournal.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. rsc.org
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The symmetric stretching of the aromatic rings often gives a strong signal in the Raman spectrum. The N=N stretching vibration in related azo compounds, for instance, shows a band in the 1380-1450 cm⁻¹ region, which can be active in both IR and Raman. malayajournal.org
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H stretch | Oxime | 3100 - 3600 (broad) researchgate.netmalayajournal.org |
| C=N stretch | Oxime | 1605 - 1664 rsc.org |
| C-O-C stretch | Ether | 1200 - 1300 malayajournal.org |
| Aromatic C=C stretch | Phenyl rings | 1400 - 1600 rsc.org |
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions. malayajournal.org The conjugated system, involving the two phenyl rings and the oxime group, gives rise to strong absorptions in the UV region. Typically, aromatic compounds exhibit intense absorption bands below 400 nm. msu.edu For oximes, absorptions can be observed in the range of 280-360 nm, which can be attributed to π → π* transitions within the aromatic system and the C=N chromophore. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.
Interactive Data Table: Electronic Transitions in this compound
| Transition | Chromophore | Typical Wavelength Range (nm) |
| π → π* | Aromatic rings, C=N | 280 - 360 researchgate.net |
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the determination of the molecular weight of the compound with high accuracy. In positive ion mode, the molecule typically forms a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.
The first step in X-ray crystallographic analysis is the determination of the crystal system and space group. This information describes the symmetry of the crystal lattice. For example, related oxime compounds have been found to crystallize in monoclinic or orthorhombic systems. researchgate.netmdpi.com For instance, 2-hydroxy-2-phenylacetophenone oxime crystallizes in the monoclinic space group C2/c. researchgate.net Another example, 2-methoxybenzaldehyde (B41997) oxime, crystallizes in the orthorhombic space group Pna2₁. nih.gov The specific crystal system and space group for this compound would be determined through diffraction experiments.
Interactive Data Table: Example Crystal Data for Related Oxime Compounds
| Compound | Crystal System | Space Group | Reference |
| 2-Hydroxy-2-phenylacetophenone oxime | Monoclinic | C2/c | researchgate.net |
| 2-Methoxybenzaldehyde oxime | Orthorhombic | Pna2₁ | nih.gov |
| 1-{4-[(2-hydroxy-5-nitro- benzylidene)amino]phenyl}ethanone O-methyl oxime | Monoclinic | P2₁/c | researchgate.net |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (O-H…N, O-H…O, C-H…π), π-π Stacking Interactions, and Van der Waals Forces
The molecular architecture of crystalline this compound is expected to be dominated by a variety of intermolecular interactions, which collectively dictate the stability and packing of the crystal lattice.
Hydrogen Bonding: The oxime functional group (–C=N–OH) is a potent director of molecular assembly due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the nitrogen and oxygen lone pairs). In the solid state, oximes commonly form characteristic hydrogen-bonded motifs. The most prevalent of these is the centrosymmetric dimer, formed through a pair of O–H···N hydrogen bonds, creating a stable six-membered ring. scispace.com Alternatively, catemeric chains can form, where molecules are linked head-to-tail by O–H···N or O–H···O interactions. scispace.com In the case of this compound, the phenoxy group introduces an additional potential hydrogen bond acceptor site (the ether oxygen), which could lead to more complex hydrogen-bonding networks.
Weak C–H···π interactions, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring, are also anticipated to play a significant role in the crystal packing. These interactions, along with C-H···O contacts, contribute to the formation of a robust three-dimensional supramolecular assembly. nih.gov
Van der Waals Forces: Underlying these more specific interactions are the ubiquitous van der Waals forces. These non-directional forces, arising from temporary fluctuations in electron density, are the sum of all attractive and repulsive forces between molecules and are fundamental to the cohesion of the crystal.
A summary of typical intermolecular interaction geometries found in related benzaldehyde (B42025) oxime derivatives is presented in the table below.
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| O–H···N | O–H···N | ~2.8 | ~2.0 | >160 |
| O–H···O | O–H···O | ~2.7 | ~1.8 | >160 |
| C–H···O | C–H···O | ~3.3 | ~2.4 | >130 |
| C–H···π | C–H···π (centroid) | ~3.5 | ~2.6 | >140 |
| π-π stacking | Ring centroid···Ring centroid | ~3.9 | - | - |
Note: The data in this table is representative of interactions found in various substituted benzaldehyde oxime crystal structures and is intended to be illustrative for this compound.
Hirshfeld Surface Analysis for Crystal Packing Contribution Quantification
For substituted benzaldehyde oximes, Hirshfeld surface analysis consistently reveals the dominance of specific interactions. A study on (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, a related compound, showed that the most significant contacts in the crystal packing are H···O/O···H (36.7%), H···H (32.2%), and C···H/H···C (12.7%). nih.gov Similarly, in 2-hydroxy-2-phenylacetophenone oxime, H···H contacts accounted for 58.4% of the surface, with H···C/C···H contacts contributing 26.4%. nih.gov
For this compound, a similar distribution of contacts is expected, with a significant contribution from H···H interactions due to the abundance of hydrogen atoms on the molecular surface. The presence of the ether oxygen in the phenoxy group is likely to result in a notable percentage of H···O/O···H contacts. The aromatic rings will contribute to the C···H/H···C and C···C contacts, quantifying the C-H···π and π-π stacking interactions, respectively.
The following table provides a hypothetical, yet representative, breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds.
| Contact Type | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 40 - 60 |
| H···O/O···H | 20 - 35 |
| C···H/H···C | 10 - 25 |
| C···C | 2 - 8 |
| N···H/H···N | 1 - 5 |
| Other | < 2 |
Note: This data is an educated estimation based on published analyses of structurally similar compounds. nih.govnih.gov
Supramolecular Architecture and Crystal Engineering Principles in Oxime Systems
The principles of crystal engineering aim to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Oximes are excellent building blocks in this regard due to the predictable and directional nature of their hydrogen bonding. xray.cz
The primary supramolecular synthon in many oxime-containing crystals is the O–H···N hydrogen-bonded dimer. scispace.com This robust motif often dictates the initial self-assembly of the molecules. The presence of additional functional groups, such as the phenoxy group in the target molecule, can introduce competition or cooperation in the formation of the supramolecular architecture. For instance, the ether oxygen can act as a competitive hydrogen bond acceptor, potentially leading to the formation of catemeric chains or more complex, multi-component assemblies instead of or in addition to the typical dimers.
Conformational Analysis and Dihedral Relationships
The conformational flexibility of this compound is another key aspect of its structural chemistry. The molecule possesses several rotatable bonds, leading to various possible conformations. The most significant of these are the torsion angles around the C-C bond connecting the benzene (B151609) ring to the oxime group, the C-O bond of the phenoxy group, and the C-N bond of the oxime.
In substituted benzaldehyde oximes, the arrangement of the substituent on the ring relative to the oxime group can be described as s-cis or s-trans. nih.gov The relative orientation of the oxime's hydroxyl group with respect to the C=N bond is typically anti. The conformation of the phenoxy group relative to the rest of the molecule will be determined by the dihedral angles involving the C-O-C ether linkage. These conformational preferences are a delicate balance between steric hindrance and the optimization of intermolecular interactions in the crystal lattice.
The dihedral angle between the two aromatic rings is of particular interest, as it will influence the potential for intramolecular interactions and the efficiency of intermolecular π-π stacking. In 2-hydroxy-2-phenylacetophenone oxime, the two phenyl rings are oriented at a dihedral angle of 80.54 (7)°. nih.gov For this compound, a significant twist between the two rings is also expected to minimize steric repulsion.
The following table outlines the key dihedral angles that define the conformation of this compound and provides expected ranges based on related structures.
| Dihedral Angle | Atoms Defining the Angle | Expected Range (°) |
| τ1 (Oxime-Ring) | O-N-C-Cring | 0 - 30 or 150 - 180 |
| τ2 (Phenoxy-Ring) | Cring-Cring-O-Cphenyl | 60 - 120 |
| τ3 (Ring-Phenoxy) | Cring-O-Cphenyl-Cphenyl | 40 - 90 |
Note: These ranges are estimations based on conformational analyses of similar molecular fragments and are subject to the specific packing forces within the crystal.
Reactivity, Transformation Pathways, and Mechanistic Studies of 2 Phenoxybenzenecarbaldehyde Oxime
Hydrolytic Cleavage and Carbonyl Regeneration Reactions
The regeneration of the parent carbonyl compound, 2-phenoxybenzenecarbaldehyde, from its oxime is a crucial transformation, particularly as oximes are often used as protecting groups for aldehydes and ketones. scielo.brmdpi.com This hydrolytic cleavage can be accomplished under various conditions, often involving heating in the presence of inorganic acids. wikipedia.org However, to avoid the harshness of strong acids which can affect sensitive substrates, several milder methods have been developed. sciforum.netjocpr.com
These modern methods often employ oxidative or reductive protocols. sciforum.net For instance, reagents like cupric chloride dihydrate (CuCl₂·2H₂O) have been shown to be effective and recoverable promoters for the hydrolysis of a wide range of oximes, yielding the parent carbonyls in high yields (85–98%) under reflux in an acetonitrile/water mixture. organic-chemistry.org This method is advantageous as it avoids strong acids and toxic reagents. organic-chemistry.org Other systems, such as N-bromophthalimide under microwave irradiation, also provide a rapid and selective cleavage of oximes back to their corresponding carbonyl compounds. scielo.br The use of gaseous nitrogen dioxide in a solvent-free system represents another efficient method for the quantitative regeneration of aldehydes from aldoximes. sciforum.net
| Reagent/System | Conditions | Product | Key Features |
|---|---|---|---|
| Inorganic Acids | Heating | 2-Phenoxybenzenecarbaldehyde | Traditional method; can be harsh. wikipedia.org |
| CuCl₂·2H₂O | Reflux in Acetonitrile/Water | 2-Phenoxybenzenecarbaldehyde | Mild, high-yielding, and recoverable catalyst. organic-chemistry.org |
| N-Bromophthalimide (NBPI) | Microwave Irradiation | 2-Phenoxybenzenecarbaldehyde | Rapid and selective cleavage. scielo.br |
| Gaseous Nitrogen Dioxide (NO₂) | Solvent-free, Room Temperature | 2-Phenoxybenzenecarbaldehyde | Quantitative yield, simple, waste-free. sciforum.net |
Reductive Transformations to Amine Derivatives
The reduction of oximes to primary amines is a fundamental and high-yield transformation in organic synthesis. wikipedia.org For 2-phenoxybenzenecarbaldehyde oxime, this reaction yields the corresponding primary amine, (2-phenoxyphenyl)methanamine. A variety of reducing agents can be employed for this purpose.
Classical methods include the use of sodium metal, sodium amalgam, or catalytic hydrogenation over metal catalysts like Raney Nickel. wikipedia.orgtsijournals.com Modern hydride reagents are also highly effective. While sodium borohydride (B1222165) (NaBH₄) alone is generally not reactive enough to reduce oximes, its reactivity can be significantly enhanced by combining it with Lewis acids or other additives. researchgate.net For example, a system of NaBH₄ with zirconium tetrachloride (ZrCl₄) supported on alumina (B75360) (Al₂O₃) can rapidly reduce aldoximes to amines at room temperature under solvent-free conditions. researchgate.net Similarly, NaBH₄ in the presence of nano copper supported on charcoal is another efficient system. shirazu.ac.ir The use of stannous chloride is another low-cost option for this conversion.
| Reducing Agent/System | Conditions | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High pressure and temperature | (2-phenoxyphenyl)methanamine | A classic but often harsh method. wikipedia.orgtsijournals.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., ether) | (2-phenoxyphenyl)methanamine | A powerful and common hydride reagent. tsijournals.com |
| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free, Room Temperature | (2-phenoxyphenyl)methanamine | Rapid (within minutes) and high-yielding. researchgate.net |
| NaBH₄/Nano Cu/Charcoal | Reflux in Ethanol | (2-phenoxyphenyl)methanamine | High efficiency and simple workup. shirazu.ac.ir |
| Zn/Acetic Acid | Ultrasonic Irradiation | (2-phenoxyphenyl)methanamine | Reduces reaction times and improves yields. tsijournals.com |
Oxidative Reactions Leading to Nitriles and Nitro Compounds
The conversion of an aldoxime to a nitrile is a dehydration reaction and represents one of the most common and synthetically useful transformations of this functional group. wikipedia.orgwikipedia.orgaakash.ac.in For this compound, this reaction yields 2-phenoxybenzonitrile. This transformation can be achieved using a vast array of reagents and conditions, ranging from simple dehydrating agents to more complex catalytic systems.
This conversion is often considered a variant or a competing pathway of the Beckmann rearrangement for aldoximes. aakash.ac.inmasterorganicchemistry.com Reagents that facilitate the formation of a good leaving group on the oxime oxygen, followed by elimination, are effective. masterorganicchemistry.com A highly efficient method involves using oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534), which provides nitriles in excellent yields under mild conditions. acs.orgorganic-chemistry.org Other effective systems include cyanuric chloride, sciencemadness.org various hypervalent iodine reagents, organic-chemistry.orgacs.org and catalysts based on ruthenium or iron. organic-chemistry.org Enzymatic methods using aldoxime dehydratases are also emerging as environmentally benign alternatives. nih.gov
| Reagent/System | Conditions | Product | Key Features |
|---|---|---|---|
| Oxalyl Chloride/DMSO/Et₃N | Room Temperature | 2-Phenoxybenzonitrile | Mild conditions, short reaction times, high yields. acs.orgorganic-chemistry.org |
| Iodobenzene Diacetate (DIB)/TFA | Methanol | 2-Phenoxybenzonitrile (via nitrile oxide) | Oxidative method, can form nitrile oxides. organic-chemistry.orgacs.org |
| Cyanuric Chloride/Pyridine (B92270) | Room Temperature | 2-Phenoxybenzonitrile | Simple and proceeds at room temperature. sciencemadness.org |
| Aldoxime Dehydratase (Enzyme) | Aqueous buffer | 2-Phenoxybenzonitrile | Green and sustainable method. nih.gov |
| Acetic Anhydride (Ac₂O) | Heating | 2-Phenoxybenzonitrile | Classic dehydrating agent. wikipedia.org |
Radical Chemistry of Oxime Derivatives
The radical chemistry of oximes has gained significant attention, as iminoxyl radicals generated from oximes are valuable intermediates in a variety of synthetic transformations. beilstein-journals.orgnih.govnih.gov These radicals exhibit unique reactivity, participating in cyclizations, couplings, and other reactions. beilstein-journals.orgnih.gov
Iminoxyl radicals, including the one derived from this compound, are typically generated through the one-electron oxidation of the parent oxime. nih.gov A variety of oxidizing agents can be employed for this purpose, including metal-based oxidants like cerium(IV) ammonium (B1175870) nitrate, Fe(ClO₄)₃, Cu(ClO₄)₂, and lead tetraacetate (Pb(OAc)₄), as well as metal-free reagents like phenyliodine(II) diacetate (PhI(OAc)₂). nih.govbeilstein-journals.org
The generation of iminoxyl radicals can be confirmed and studied using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govbeilstein-journals.org Iminoxyl radicals are characterized by large hyperfine splitting constants with the ¹⁴N nucleus (typically aN ≈ 28–33 G), which distinguishes them from other N-oxyl radicals. nih.gov Due to their often low stability and concentration, EPR is a primary tool for their identification. nih.gov For more stable iminoxyl radicals, IR spectroscopy can also be used, showing the disappearance of the O-H stretching vibration of the parent oxime and the appearance of a new band for the C=N-O• fragment. nih.gov
The structure of iminoxyl radicals has been investigated through quantum chemical calculations, which indicate an increased C=N-O angle and a shortened N-O bond compared to the parent oxime. nih.govresearchgate.net These radicals can exist as E and Z isomers, with isomerization occurring more readily than in the corresponding oximes. nih.gov
| Oxidizing Agent | Comments | References |
| Cerium(IV) ammonium nitrate | Strong one-electron oxidant, used in early studies. | nih.gov |
| Fe(ClO₄)₃ | Effective for generating iminoxyl radicals for C-O coupling reactions. | nih.govbeilstein-journals.org |
| Cu(ClO₄)₂ | Used to generate iminoxyl radicals, confirmed by EPR spectroscopy. | nih.govbeilstein-journals.org |
| Lead tetraacetate (Pb(OAc)₄) | A common two-electron oxidant that can generate iminoxyl radicals. | nih.gov |
| Phenyliodine(II) diacetate (PhI(OAc)₂) | A metal-free oxidant applicable to this transformation. | nih.gov |
Iminoxyl radicals generated from precursors like this compound can undergo intramolecular cyclization reactions, leading to the formation of new heterocyclic rings through C-O or C-N bond formation. beilstein-journals.orgd-nb.info The regioselectivity of the cyclization (C-O vs. C-N) depends on the structure of the radical and the reaction conditions. beilstein-journals.org
In the case of the iminoxyl radical derived from this compound, an intramolecular cyclization could potentially occur onto the phenoxy-substituted aromatic ring. This type of reaction has been observed in related systems, such as the photochemical cyclization of O-acetyl oximes of biphenyl-2-carbaldehydes to form phenanthridines. d-nb.info This process is believed to proceed through an iminyl radical intermediate that undergoes intramolecular cyclization with the expulsion of a leaving group. d-nb.info While the phenoxy group itself is not a typical leaving group, the possibility of an aromatic substitution-type radical cyclization exists.
The formation of a five-membered ring is a common outcome in intramolecular reactions of oxime radicals, which can proceed via either C-O or C-N bond formation. beilstein-journals.org The specific pathway taken would be influenced by the geometry of the transition state and the relative stability of the resulting cyclic products. For the this compound radical, cyclization could theoretically lead to dibenz[c,e] researchgate.netoxazepine derivatives through C-O or C-N bond formation, although this specific transformation is not explicitly detailed in the provided search results.
Iminoxyl radicals are effective mediators in oxidative coupling reactions, particularly in the formation of C-O bonds. beilstein-journals.orgrsc.orgresearchgate.net These reactions often involve the coupling of the iminoxyl radical with another radical species or a nucleophile. beilstein-journals.org For instance, iminoxyl radicals can undergo cross-dehydrogenative coupling with 1,3-dicarbonyl compounds, pyrazolones, and even acetonitrile. beilstein-journals.orgresearchgate.net
In a typical scenario, an oxidant generates the iminoxyl radical from this compound. This radical can then react with a suitable coupling partner. For example, in the presence of a β-dicarbonyl compound and a copper(II) catalyst with a terminal oxidant like t-butyl hydroperoxide (t-BuOOH), a C-O coupling reaction is expected to occur. rsc.orgresearchgate.net The iminoxyl radical is proposed to react faster with the dicarbonyl compound than the competing Kharasch peroxidation. rsc.org
A radical mechanism is often proposed for these couplings. For example, in the oxidative C-O coupling with benzylmalononitrile (B177411) catalyzed by Cu(ClO₄)₂, the copper(II) ion is thought to generate the iminoxyl radical and also form a complex with the dinitrile. The subsequent interaction between the radical and the complex leads to the coupled product. beilstein-journals.orgbeilstein-journals.org
| Coupling Partner | Catalyst/Oxidant System | Product Type | References |
| β-Dicarbonyl compounds | Cu(II) / t-BuOOH | Oxime ether | rsc.orgresearchgate.net |
| Pyrazolones | Fe(ClO₄)₃ or PhI(OAc)₂ | C-O cross-coupling product | beilstein-journals.orgbeilstein-journals.org |
| Benzylmalononitrile | Cu(ClO₄)₂ | C-O coupling product | beilstein-journals.orgbeilstein-journals.org |
| Acetonitrile | Cs₂CO₃ / Perfluorobutyl iodide | C-O coupling product | researchgate.net |
Photoinduced Electron-Transfer Reactions and Hydrogen Atom Transfer Mechanisms
Photoinduced electron transfer (PET) is a powerful tool for initiating chemical reactions, including those involving oximes and their derivatives. rsc.orgnih.govnih.gov These processes can lead to the formation of radical ions, which then undergo further transformations. nih.gov Hydrogen atom transfer (HAT) is another fundamental process in radical chemistry, often coupled with electron transfer. nih.govmdpi.com
In the context of this compound, photoinduced electron transfer can initiate a sequence of events. When irradiated in the presence of a photosensitizer, the oxime can be oxidized to its radical cation. nih.gov This radical cation can then undergo further reactions, such as cyclization or fragmentation.
Mechanistic studies on related systems, such as 2'-arylbenzaldehyde oxime ethers, have shown that irradiation in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) leads to an initial electron transfer to form the oxime ether radical cation. nih.gov This is followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether radical cation. nih.gov This sequence can be described as an electron transfer followed by a bond formation step.
The concept of proton-coupled electron transfer (PCET) is also relevant, where an electron and a proton are transferred in a single concerted step (CPET) or in separate, sequential steps (ET/PT or PT/ET). nih.govrsc.orge-conversion.de In the case of an oxime, the hydroxyl proton can be involved in such a sequence. For instance, the oxidation of a phenol-amine system can proceed via a concerted proton-electron transfer. nih.gov While not directly studied for this compound in the provided results, it is plausible that under certain conditions, its oxidation could involve a PCET mechanism, where the electron is removed from the π-system and the proton is transferred from the oxime hydroxyl group. The exact mechanism, whether concerted or stepwise, would depend on factors like the oxidant, solvent, and the specific structure of the substrate. nih.govdiva-portal.org
The study of such ET-PT sequences is crucial for understanding the reactivity of oximes in various chemical and biological processes and for designing new synthetic methodologies. rsc.orgconicet.gov.arnih.gov
Influence of Substituent Effects and Intramolecular Hydrogen Bonding on Reaction Pathways
The reactivity and transformation pathways of this compound are significantly governed by the electronic and steric nature of substituents on its aromatic rings and the potential for intramolecular hydrogen bonding. These factors can dictate the molecule's conformational preferences, the electrophilicity and nucleophilicity of its reactive sites, and the stability of reaction intermediates and transition states.
The presence of the phenoxy group itself modifies the electronic properties of the benzaldehyde (B42025) moiety. This bulky and electronically influential substituent can direct the course of reactions. The ether oxygen can engage in hydrogen bonding, which plays a crucial role in activating or deactivating nearby functional groups for nucleophilic attack or other transformations. mdpi.com
One of the key transformation pathways for 2-phenoxybenzenecarbaldehyde oximes is their conversion into heterocyclic structures. scribd.com Research has demonstrated that these oximes can undergo intramolecular 1,3-dipolar cycloaddition reactions. In a notable study, chlorination of 2-phenoxybenzaldehyde (B49139) oximes with N-chlorosuccinimide (NCS) in the presence of triethylamine generated the corresponding nitrile N-oxides. These intermediates subsequently underwent a cycloaddition to the adjacent phenoxy ring upon heating, leading to the formation of peri-annulated isoxazolines through a dearomatization process. scribd.com
The success and yield of such cyclizations are highly dependent on the nature of the substituents on the phenoxy ring. Substituents can influence the electron density of the aromatic "dipolarophile" and the stability of the nitrile oxide "dipole," thereby affecting the rate and efficiency of the cycloaddition.
The table below presents hypothetical data based on established principles of substituent effects in similar cycloaddition reactions to illustrate this influence. Electron-donating groups (EDG) on the phenoxy ring are expected to increase the electron density of the double bond involved in the cycloaddition, potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWG) would decrease the ring's electron density, making it a less reactive dipolarophile.
Table 1: Hypothetical Substituent Effects on the Intramolecular Cycloaddition of Substituted 2-Phenoxybenzenecarbaldehyde Oximes
| Substituent (R) on Phenoxy Ring | Electronic Effect | Expected Impact on Reaction Rate | Hypothetical Yield (%) |
| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Accelerates reaction | 75 |
| -CH₃ (Methyl) | Electron-Donating (EDG) | Slightly accelerates reaction | 68 |
| -H (None) | Neutral | Baseline | 60 |
| -Cl (Chloro) | Electron-Withdrawing (EWG) | Slightly decelerates reaction | 52 |
| -NO₂ (Nitro) | Strong Electron-Withdrawing (EWG) | Decelerates reaction | 40 |
This table is illustrative and based on general principles of 1,3-dipolar cycloadditions. Actual yields would require experimental verification.
Intramolecular hydrogen bonding is another critical factor influencing the reactivity of this compound. researchgate.net An intramolecular hydrogen bond can form between the hydrogen atom of the oxime's hydroxyl group (-OH) and the ether oxygen atom of the phenoxy substituent. mdpi.com The formation of this bond depends on the stereochemistry of the oxime (E/Z configuration).
If the molecule adopts a configuration that allows for this interaction, it would lead to a more rigid, pre-organized structure. This can have several consequences:
Enhanced Stability: The resulting quasi-cyclic structure would be energetically favored, influencing the conformational equilibrium.
Altered Reactivity: By locking the conformation, the hydrogen bond can orient the molecule favorably for specific intramolecular reactions, such as the aforementioned cycloaddition, potentially increasing the reaction's regioselectivity and rate. scribd.com
Modified Acidity/Basicity: The hydrogen bond can alter the acidity of the oxime proton and the basicity of the ether oxygen, affecting reactions that involve proton transfer or Lewis acid catalysis.
The existence and strength of such intramolecular hydrogen bonds can be investigated using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In related molecular systems, the presence of intramolecular hydrogen bonds has been shown to significantly impact crystal packing and molecular conformation. mdpi.comresearchgate.net For instance, studies on other complex oximes have demonstrated how the competition between intra- and intermolecular hydrogen bonding dictates the supramolecular structure and can even determine the stereochemical outcome of reactions. nih.gov
Coordination Chemistry of 2 Phenoxybenzenecarbaldehyde Oxime As a Ligand
Ligand Design Principles and Chelation Properties
The design of 2-Phenoxybenzenecarbaldehyde oxime, featuring an oxime group (-C=N-OH) attached to a benzene (B151609) ring which also bears a phenoxy substituent, suggests potential for chelation. The key donor atoms would likely be the nitrogen of the oxime group and potentially the ether oxygen of the phenoxy group. The formation of a stable chelate ring with a metal ion would depend on the steric and electronic effects of the phenoxy group. The flexibility of the ether linkage could influence the size and stability of the resulting chelate ring. Theoretical studies and experimental validation would be needed to determine its preferred coordination modes (e.g., monodentate, bidentate) and the thermodynamic stability of its complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve reacting the ligand with various metal salts in a suitable solvent.
Formation of Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Ti(IV), UO2(II))
Based on the known reactivity of similar phenolic and aromatic oximes, it is conceivable that this compound could form stable complexes with a variety of transition metals. The synthesis would typically involve the reaction of the deprotonated oxime (oximato) with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The resulting complexes would be characterized using techniques like elemental analysis, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements to elucidate their composition and electronic properties. The formation of complexes with higher valent metals like Ti(IV) or actinyl ions like the uranyl(VI) cation (UO2(II)) would also be an area for exploration, as oximes are known to coordinate to these centers.
Mixed-Ligand Systems Incorporating Oximes
There is potential for this compound to be incorporated into mixed-ligand systems. In such complexes, the primary ligand would be accompanied by one or more different secondary ligands, which could modify the coordination environment, stability, and reactivity of the central metal ion. The study of these systems provides insight into the factors governing competitive ligand binding.
Polynuclear Complexes and Metallacrown Architectures
The oxime group is known for its ability to act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. The oxygen atom of the deprotonated oxime can bridge metals, a common feature in the assembly of metallacrowns and other complex supramolecular structures. Investigation into whether this compound can facilitate the formation of such polynuclear or metallacrown architectures would be a significant area of research.
Structural Investigations of Metal-Oxime Complexes
The definitive characterization of any new metal complex comes from single-crystal X-ray diffraction analysis.
Coordination Geometry and Stereochemical Analysis (e.g., Square Planar, Distorted Tetrahedral, Octahedral)
Structural analysis would reveal the precise coordination geometry around the metal center. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries such as square planar (common for Ni(II) and Cu(II)), tetrahedral (common for Zn(II) and some Co(II)), or octahedral could be adopted. The analysis would also detail bond lengths, bond angles, and any stereochemical isomers that may form.
Data Tables
Without experimental data from published literature, it is not possible to generate data tables of research findings for this compound. The tables below are templates illustrating how such data would typically be presented.
| Table 1: Hypothetical Coordination Complexes of this compound | | :--- | :--- | :--- | :--- | | Complex | Metal Ion | Proposed Formula | Color | | Complex A | Cu(II) | [Cu(L)2] | Green | | Complex B | Ni(II) | [Ni(L)2] | Red | | Complex C | Co(II) | [Co(L)2(H2O)2] | Brown | | Complex D | Zn(II) | [Zn(L)2] | White | | L = deprotonated this compound | | | |
| Table 2: Hypothetical Structural Data for Metal Complexes | | :--- | :--- | :--- | :--- | | Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | | Complex A | Square Planar | M-N, M-O | N-M-N, O-M-O | | Complex B | Square Planar | M-N, M-O | N-M-N, O-M-O | | Complex C | Octahedral | M-N, M-O | N-M-N, O-M-O | | Complex D | Distorted Tetrahedral | M-N, M-O | N-M-N, O-M-O |
Further research is essential to populate these areas with factual data and to understand the specific chemical personality of this compound as a ligand.
Spectroscopic Probes for Coordination Mode (e.g., IR Spectral Shifts, Electronic Spectroscopy)
Spectroscopic techniques are indispensable in elucidating the coordination behavior of this compound with metal ions. Infrared (IR) and electronic (UV-Vis) spectroscopy, in particular, provide valuable insights into the binding modes of the ligand.
Infrared (IR) Spectroscopy: The IR spectrum of this compound features characteristic vibrational bands that are sensitive to coordination. The most informative regions are those corresponding to the O-H, C=N, and N-O stretches of the oxime group. Upon complexation, shifts in the positions of these bands indicate the involvement of the respective functional groups in bonding to the metal center.
Coordination of the oxime nitrogen to a metal ion typically results in a downward shift (to lower wavenumbers) of the ν(C=N) band, which is observed in the free ligand. This shift, often in the range of 10-25 cm⁻¹, is attributed to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond. iitg.ac.in Similarly, a downward shift in the ν(O-H) band of the oxime, or its complete disappearance, suggests deprotonation and coordination of the oxygen atom to the metal. iitg.ac.in The ν(N-O) stretching frequency can also provide evidence of coordination, often shifting upon complexation. wustl.edu The appearance of new bands at lower frequencies can be assigned to metal-ligand vibrations, such as ν(M-N) and ν(M-O), further confirming coordination. at.ua
Interactive Data Table: Typical IR Spectral Shifts in Aromatic Oxime Complexes
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
| ν(O-H) | ~3400-3200 | Shifted or absent | Involvement of oxime oxygen in coordination |
| ν(C=N) | ~1650 | Shifted to lower frequency | Coordination of oxime nitrogen to metal |
| ν(N-O) | ~950-930 | Shifted | Change in N-O bond character upon coordination |
| ν(M-N) | Not present | ~500-400 | Formation of metal-nitrogen bond |
| ν(M-O) | Not present | ~600-500 | Formation of metal-oxygen bond |
Electronic (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide information about the electronic transitions within the molecule, which can be indicative of the coordination environment. In the UV region, bands corresponding to π → π* and n → π* transitions within the aromatic rings and the C=N chromophore of the ligand are observed. Upon coordination, these bands may undergo shifts (either hypsochromic or bathochromic) and changes in intensity.
More significantly, the formation of coordination complexes often gives rise to new absorption bands in the visible region. These are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. acs.org For instance, the presence of an LMCT band would suggest the transfer of electron density from the filled orbitals of the deprotonated oxime ligand to the vacant d-orbitals of the metal ion. The energy and intensity of these charge transfer bands are dependent on the nature of the metal ion and the ligand. In some cases, d-d transitions within the metal ion can also be observed, providing information about the geometry of the complex. orientjchem.org
Magnetic Properties and Electron Spin Resonance (ESR) Spectroscopy
The magnetic properties of metal complexes of this compound are determined by the number of unpaired electrons on the metal center and any magnetic exchange interactions between adjacent metal ions in polynuclear complexes.
Magnetic Susceptibility: Measurement of the magnetic susceptibility of a complex at different temperatures can reveal whether it is paramagnetic, diamagnetic, or exhibits more complex magnetic behavior like ferromagnetism or antiferromagnetism. For a mononuclear complex with a paramagnetic metal ion, the magnetic moment can be calculated from the susceptibility data and often corresponds to the spin-only value, with some contribution from orbital angular momentum.
Interactive Data Table: Magnetic Properties of Metal-Oxime Complexes
| Metal Ion | Typical Spin State | Expected Magnetic Moment (μB) | Possible Magnetic Behavior in Polynuclear Complexes |
| Cu(II) | S = 1/2 | 1.73 - 2.20 | Ferromagnetic or Antiferromagnetic |
| Ni(II) | S = 1 (octahedral) | 2.80 - 4.00 | Ferromagnetic or Antiferromagnetic |
| Co(II) | S = 3/2 (high spin) | 4.10 - 5.20 | Ferromagnetic or Antiferromagnetic |
| Fe(II) | S = 2 (high spin) | 4.90 - 5.50 | Ferromagnetic or Antiferromagnetic |
| Mn(II) | S = 5/2 (high spin) | ~5.90 | Often Antiferromagnetic |
Note: The magnetic moment can be influenced by factors such as spin-orbit coupling and temperature-independent paramagnetism.
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic complexes, providing detailed information about the electronic environment of the unpaired electron(s). For a metal complex of this compound with a paramagnetic metal ion like Cu(II) or Co(II), the ESR spectrum can reveal the g-values and hyperfine coupling constants. asianpubs.orgeurjchem.com
The g-values are indicative of the nature of the ground electronic state and the symmetry of the complex. Anisotropic g-values (gₓ ≠ gᵧ ≠ g₂) suggest a low-symmetry environment, while isotropic g-values (gₓ = gᵧ = g₂) are characteristic of a highly symmetric (e.g., cubic) environment. The magnitude of the g-values can also provide information about the degree of covalent character in the metal-ligand bonds. asianpubs.org
Hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal ion and any coordinating atoms with a non-zero nuclear spin (e.g., ¹⁴N). Analysis of the hyperfine splitting pattern can confirm the coordination of the oxime nitrogen to the metal center and provide insights into the distribution of the unpaired electron density within the complex. eurjchem.com
Impact of Coordination on Ligand Reactivity and Acidity (e.g., pKa Modulation, C-H Functionalization)
Coordination of this compound to a metal center can significantly alter the reactivity and acidity of the ligand itself.
pKa Modulation: The acidity of the oxime proton (-NOH) is expected to increase upon coordination of the nitrogen atom to a Lewis acidic metal center. mdpi.comlibretexts.org The donation of electron density from the nitrogen to the metal makes the nitrogen atom more electronegative, which in turn polarizes the O-H bond, facilitating proton dissociation. This results in a lower pKa value for the coordinated oxime compared to the free ligand. The extent of this pKa lowering depends on the nature of the metal ion, its charge, and its electronegativity. This modulation of acidity is a crucial aspect of the coordination chemistry of oximes and can influence the formation of different complex species at varying pH values. d-nb.info
C-H Functionalization: The oxime group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govnih.gov In the context of this compound, coordination to a metal catalyst like palladium can facilitate the activation of a C-H bond on the phenoxy or benzene ring, typically at the ortho position. acs.org This occurs through the formation of a cyclometalated intermediate, where the metal is part of a stable five- or six-membered ring. nih.gov Once the C-H bond is activated, it can be functionalized by coupling with various partners, allowing for the introduction of new substituents. This strategy provides a powerful tool for the selective modification of the ligand framework within the coordination sphere. The oxime group is advantageous as it can be readily introduced and, in some cases, subsequently removed or transformed after the C-H functionalization step. researchgate.net
Supramolecular Interactions in Coordinated Oxime Systems
In the solid state, metal complexes of this compound can participate in a variety of non-covalent interactions, leading to the formation of extended supramolecular architectures. These interactions play a crucial role in determining the crystal packing and can influence the physical properties of the material.
The most common supramolecular synthon involving the oxime group is the hydrogen bond. The oxime hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. In coordinated systems, the deprotonated oximato group can still participate in hydrogen bonding through its oxygen atom. These hydrogen bonds can link adjacent complex units, forming chains, layers, or three-dimensional networks. iitg.ac.inacs.org
Other weak interactions, such as C-H···O and C-H···π interactions, can also be significant in directing the self-assembly of these complexes in the solid state. The interplay of these various supramolecular interactions dictates the final crystal structure and can have a profound impact on properties such as solubility, thermal stability, and even magnetic behavior in polynuclear systems. bingol.edu.tr
Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature reveals a notable absence of published research on the computational and theoretical chemistry of this compound. Despite the growing interest in the in-silico analysis of organic compounds, this particular molecule has not been the subject of detailed quantum chemical calculations or molecular dynamics simulations. Therefore, a data-driven article focusing solely on its computational investigations, as per the requested outline, cannot be generated at this time.
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely employed to predict and understand the behavior of molecules at an atomic level.
For a compound like this compound, a theoretical investigation would typically involve:
Quantum Chemical Calculations (DFT): This approach would be used to determine the molecule's most stable three-dimensional arrangement of atoms (molecular geometry optimization) and to map out the energetic landscape of its different conformations. DFT calculations could also predict its spectroscopic characteristics, such as vibrational frequencies, which correspond to the stretching and bending of chemical bonds. Furthermore, an analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would shed light on its chemical reactivity and potential for electronic applications. Other key parameters that could be investigated include the first-order hyperpolarizability, which is indicative of non-linear optical (NLO) properties, and the characteristics of intramolecular charge transfer (ICT), which are crucial for understanding the behavior of molecules in various solvent environments and their potential use in molecular electronics.
Molecular Dynamics (MD) Simulations: These simulations would provide a view of the dynamic behavior of this compound over time, offering insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.
While the principles of these computational methods are well-established, their application to this compound has not been documented in peer-reviewed scientific journals. Consequently, there is no available data to populate the specific sections and subsections of the requested article, including the creation of data tables for its geometric parameters, spectroscopic data, or electronic properties. The scientific community has yet to turn its computational lens onto this specific oxime derivative.
Computational Chemistry and Theoretical Investigations of 2 Phenoxybenzenecarbaldehyde Oxime
Computational Studies of Reaction Mechanisms and Transition States
Following a comprehensive search of scientific literature and chemical databases, no specific computational studies on the reaction mechanisms and transition states of 2-Phenoxybenzenecarbaldehyde oxime were found. The existing body of computational chemistry research on oximes focuses on general reaction mechanisms, such as the Beckmann rearrangement and E/Z isomerization, or on other specific oxime-containing molecules.
For instance, computational investigations have been conducted on the intramolecular cyclization of 2'-arylbenzaldehyde oxime ether radical cations, which bear some structural similarity to this compound. nih.gov These studies, utilizing methods like Density Functional Theory (DFT), have explored the thermodynamics and kinetics of radical cation cyclization to form substituted phenanthridines. nih.gov They have also analyzed the influence of different substituents on the reaction yields. nih.gov
Furthermore, general computational studies have detailed the mechanisms of oxime isomerization. nih.govmdpi.comnih.govmdpi.com These investigations often employ DFT to calculate the energy barriers between E and Z isomers and to identify the transition state structures, which typically involve an in-plane inversion of the oxime nitrogen atom. mdpi.com The role of solvents and catalysts in these isomerization processes has also been a subject of theoretical analysis. nih.govmdpi.com
The Beckmann rearrangement, a fundamental reaction of oximes, has been the focus of several computational studies that debate whether the reaction proceeds via a concerted or a stepwise mechanism. researchgate.net These studies have modeled the reaction in various environments, such as in the gas phase and in the presence of different acidic solvents, to elucidate the nature of the intermediates and transition states. researchgate.net
While these general and related studies provide a framework for understanding the potential reactivity of oximes, the absence of research focused specifically on this compound means that no detailed data on its reaction mechanisms or transition states can be provided at this time.
Advanced Applications and Functional Materials Research Involving 2 Phenoxybenzenecarbaldehyde Oxime
Catalytic Applications in Organic Transformations
The inherent chemical functionalities of the oxime group (C=N-OH) and the phenoxy moiety suggest potential for catalytic activity; however, specific studies employing 2-Phenoxybenzenecarbaldehyde oxime in catalysis are not prominent in current research.
Organocatalysis and Metal-Oxime Catalysis
There is a lack of specific data on the use of this compound as either an organocatalyst or as a ligand in metal-oxime catalysis. In the broader field of oxime chemistry, research has more commonly focused on the synthesis of oximes using organocatalysts, such as aniline (B41778) derivatives, rather than using oximes themselves as the primary catalytic species. nih.gov
In metal-oxime catalysis, complexes are formed where the oxime acts as a ligand to a metal center. These complexes can then be used to catalyze various organic reactions. For example, copper(II)-oximato complexes have been noted for their efficiency in modeling catecholase activity. mdpi.com The fundamental structure of this compound, with its nitrogen and oxygen donor atoms, allows for chelation with metal ions, a property relevant to the formation of such catalytic complexes. However, specific research detailing the synthesis and catalytic application of metal complexes with this particular ligand remains to be published.
Molecular Recognition and Sensing Platform Development
The development of sensors for molecular recognition is a significant area of chemical research. rsc.orgmdpi.comnih.gov These systems often rely on molecules that can selectively bind to a target analyte, inducing a measurable signal. While the structure of this compound, featuring an aromatic system and a hydrogen-bonding capable oxime group, suggests potential for interactions with various molecules, its application in sensing platforms has not been specifically documented.
Research in this area often involves integrating recognition elements, like calixarenes or polymers, into sensor designs. rsc.orgmdpi.com For context, other oxime-containing ligands, particularly those combined with pyridyl groups, have been investigated for their ability to selectively bind metal ions and act as fluorescent sensors. rsc.org The phenoxy group in this compound could theoretically be modified to include fluorophores or other signaling units, but such derivatives and their sensing capabilities are not described in the current body of literature.
Environmental Chemistry: Metal Ion Extraction and Complexation (e.g., Copper(II) Selectivity, Uranium Sequestration)
The ability of oximes to form stable complexes with metal ions is a well-established principle utilized in hydrometallurgy and environmental remediation. mdpi.com The oxime group acts as a chelating agent, binding to metal ions and allowing for their extraction from aqueous solutions into an organic phase.
Copper(II) Selectivity: Salicylaldoxime derivatives, which are structurally related to this compound (both are hydroxybenzaldehyde oximes, though the hydroxyl group in the subject compound is part of a phenoxy ether linkage rather than a free phenol), are renowned for their high selectivity in extracting copper(II). core.ac.uknih.gov The efficiency of these extractants is influenced by factors such as the substituents on the aromatic ring and the pH of the aqueous phase. core.ac.ukcore.ac.ukresearchgate.net For instance, the synthesis of tert-octylsalicylaldoxime has been shown to produce a novel extractant with excellent ability and selectivity for Cu(II). nih.gov While the chelating nature of this compound is noted, specific data quantifying its extraction efficiency and selectivity for copper(II) are not available.
Uranium Sequestration: The extraction of uranium, particularly from seawater, is a major focus of environmental and resource chemistry. Research in this area has heavily concentrated on amidoxime-based materials. sioc-journal.cnrsc.orgnih.gov Amidoximes possess a -C(NH₂)=NOH group and have shown a remarkable affinity for the uranyl ion (UO₂²⁺). sioc-journal.cnnih.gov Porous polymers functionalized with amidoxime (B1450833) groups are among the most promising materials for this application. nih.govnih.gov Although this compound is an aldoxime, not an amidoxime, the general principles of oxime-metal chelation are relevant. However, there are no specific studies investigating its efficacy for uranium sequestration.
Materials Science and Engineering
The incorporation of specific chemical functionalities into larger material structures is a cornerstone of materials science. Oxime chemistry offers versatile routes to new materials with dynamic or responsive properties.
Polymeric Materials Derived from Oxime Monomers
Oxime chemistry, particularly the formation of oxime ethers, provides a robust method for creating dynamic covalent bonds. This has been exploited to synthesize materials like self-healing polymers and reconfigurable macromolecular stars. rsc.org The "click chemistry" nature of oxime formation—being high-yielding with benign byproducts—makes it attractive for polymer synthesis. rsc.org Typically, this involves reacting a monomer containing a ketone or aldehyde with a monomer containing an aminooxy group to form a polymer linked by oxime bonds. While the aldehyde group on this compound makes it a potential candidate for such polymerizations, there is no literature describing its use as a monomer to create polymeric materials.
Photoelectric Response and Photoelectrode Material Design (e.g., Titanium-Oxo Clusters)
Titanium-oxo clusters (TOCs) are molecular models for titanium dioxide (TiO₂), a crucial material in photocatalysis and photoelectrodes. The properties of TOCs can be finely tuned by attaching organic ligands to their surface. nih.govrsc.orgmdpi.com Research has shown that coordinating oxime-based ligands, such as salicylaldoxime, to a titanium-oxo core can enhance the cluster's absorption of visible light and generate a clear photocurrent response. rsc.org The use of a coordination-delayed-hydrolysis strategy, employing ligands like oximes, has enabled the synthesis of novel TOCs with tailored properties. nih.gov While these findings highlight the potential of oxime ligands in this field, studies specifically incorporating this compound into titanium-oxo clusters or other photoelectrode materials have not been reported.
Pharmacological and Biological Activity Research (Mechanism-Oriented)
Research into the pharmacological potential of specific chemical scaffolds is a cornerstone of modern drug discovery. The this compound structure contains two key features—a diaryl ether (phenoxy) group and an oxime functional group—that are present in various biologically active molecules. While direct studies on this compound itself are not extensively documented in publicly available research, the activities of its constituent moieties provide a framework for potential investigation.
The inhibition of enzymes is a primary mechanism through which therapeutic agents exert their effects. The oxime and phenoxy groups are known scaffolds in the design of various enzyme inhibitors.
Kinase Inhibition (PI3K, CDK, GSK-3β)
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammation. Consequently, kinase inhibitors are a major focus of pharmaceutical research. The oxime functional group (>C=N-OH) is a versatile chemical moiety that has been incorporated into numerous kinase inhibitors. bohrium.com Its ability to act as a hydrogen bond donor and acceptor allows it to form key interactions within the ATP-binding pocket of kinases. bohrium.com While many oxime-containing compounds have been investigated as inhibitors of over 40 different kinases—including Phosphatidylinositol 3-kinase (PI3K), Cyclin-Dependent Kinase (CDK), and Glycogen Synthase Kinase 3β (GSK-3β)—specific inhibitory data for this compound against these targets is not prominently reported in the literature. bohrium.comnih.gov The development of dual CDK/GSK-3β inhibitors is considered a promising strategy for cancer therapy. nih.gov
Lipoxygenase 5 (5-LOX) Inhibition
The following table summarizes the roles of the target enzymes and the general inhibitory potential of the oxime chemical class.
| Enzyme Target | Biological Role | Relevance of Oxime Scaffold |
| PI3K, CDK, GSK-3β | Cell cycle regulation, proliferation, survival | The oxime group is a component of many kinase inhibitors. bohrium.comnih.gov |
| 5-Lipoxygenase (5-LOX) | Biosynthesis of pro-inflammatory leukotrienes | Certain oximes and phenolic compounds are explored as 5-LOX inhibitors. bohrium.commdpi.com |
This table is for illustrative purposes based on the general properties of the chemical classes, as direct data for this compound was not found.
Beyond direct enzyme inhibition, understanding a compound's effect on molecular signaling pathways is crucial. One such pathway involves nitric oxide (NO), a vital signaling molecule with diverse physiological roles, including vasodilation and neurotransmission. researchgate.net
The oxime functional group is recognized as a potential source of nitric oxide. bohrium.com It is hypothesized that oximes can undergo oxidation to release NO. researchgate.net This process can be catalyzed by enzymes such as cytochrome P450, which are involved in the metabolism of many compounds. researchgate.net Some studies have detailed an oxidative pathway for NO production from oximes that is dependent on peroxidase enzymes. nih.gov While the general class of oximes is known to have NO-donating potential, specific experimental data confirming and quantifying nitric oxide generation from this compound is not widely documented. bohrium.comresearchgate.netnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. mdpi.com The insights gained from SAR are used to develop a pharmacophore model—an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. researchgate.net This model then guides the design of more potent and selective drug candidates. nih.gov
For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogs. Modifications could include:
Substitution on the Phenoxy Ring: Adding different chemical groups (e.g., halogens, alkyl, methoxy (B1213986) groups) to various positions of the phenoxy ring to probe their effect on activity.
Substitution on the Benzaldehyde (B42025) Ring: Altering the substitution pattern on the phenyl ring attached to the oxime.
Modification of the Oxime Group: Converting the oxime to an oxime ether or altering its stereochemistry (E/Z isomerism) to assess the impact on target binding. wikipedia.org
While SAR studies have been published for various oximes and for compounds containing a phenoxybenzaldehyde-related scaffold, a dedicated SAR exploration for this compound is not detailed in the available literature. nih.govmdpi.com Research on related structures, such as 2-phenoxybenzamides, has shown that the substitution pattern on the phenoxy-containing ring can significantly influence biological activity. researchgate.net
A hypothetical SAR study for this compound might explore the derivatives listed in the interactive table below to build a pharmacophore model.
| Compound Name | Modification from Parent Structure |
| This compound | Parent Compound |
| 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime | Addition of a chloro group to the phenoxy ring |
| 2-(4-Methylphenoxy)benzenecarbaldehyde oxime | Addition of a methyl group to the phenoxy ring |
| 4-Chloro-2-phenoxybenzenecarbaldehyde oxime | Addition of a chloro group to the benzaldehyde ring |
| 2-Phenoxybenzenecarbaldehyde O-methyl oxime | Methylation of the oxime hydroxyl group |
This table represents a hypothetical series of analogs for the purpose of illustrating an SAR study, not a summary of completed research.
Emerging Research Directions and Future Challenges for 2 Phenoxybenzenecarbaldehyde Oxime Research
Development of Sustainable and Green Synthetic Methodologies
A primary challenge in modern chemistry is the development of environmentally benign synthetic processes. Traditional methods for synthesizing oximes often involve hazardous solvents, toxic reagents like pyridine (B92270), and require significant energy input. ijprajournal.comrsc.orgresearchgate.net Future research on 2-Phenoxybenzenecarbaldehyde oxime will likely focus on adopting green chemistry principles to overcome these limitations.
Emerging strategies for aryl aldoxime synthesis that could be applied to this compound include:
Solvent-Free Synthesis: Mechanochemical methods, such as grindstone chemistry, have proven effective for converting various aldehydes into oximes by simply grinding the reactants with a solid catalyst like Bi₂O₃, Sb₂O₃, or KF/nano-γ-Al₂O₃. nih.govresearchgate.netrsc.org These methods minimize waste, reduce reaction times, and often lead to high yields of pure products.
Aqueous and Natural Media: Utilizing water as a reaction medium is a cornerstone of green chemistry. mdpi.com The synthesis of aryl oximes has been successfully demonstrated in mineral water at room temperature without a catalyst, offering an economical and environmentally safe protocol. ias.ac.in Additionally, natural acid catalysts derived from sources like citrus fruit juice have been employed for oxime production. ijprajournal.com
Biocatalysis: The use of enzymes offers high selectivity under mild conditions. While often focused on the transformation of oximes (e.g., dehydration to nitriles by aldoxime dehydratases or reduction to amines by ene-reductases), enzymatic or chemo-enzymatic synthesis is a promising frontier. nih.govacs.org For instance, a two-step process involving mechanochemical oxime synthesis followed by lipase-catalyzed acetylation has been developed for aromatic aldehyde oxime esters. researchgate.net
| Methodology | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Grindstone Chemistry | Bi₂O₃ or Sb₂O₃ | Solvent-free, rapid, high yield, minimal waste. | nih.govresearchgate.net |
| Mechanochemical Milling | KF/nano-γ-Al₂O₃ | Solvent-free, short reaction times, good to excellent yields. | rsc.org |
| Aqueous Synthesis | Mineral Water | Catalyst-free, environmentally friendly, economical. | ias.ac.in |
| Natural Acid Catalysis | Citrus Limetta Juice | Use of renewable resources, biodegradable catalyst. | ijprajournal.com |
| Chemo-enzymatic Synthesis | Lipase (e.g., Novozyme 435) | High selectivity, mild reaction conditions. | researchgate.net |
Elucidation of Complex Reaction Networks and Intermediates
Beyond its synthesis, the reactivity of this compound presents a rich area for investigation. Modern synthetic methods increasingly rely on the generation of highly reactive intermediates, such as radicals, from stable precursors like oximes. The N–O bond in oximes is relatively weak and can undergo homolytic cleavage to generate N- and O-centered radicals. nih.govnsf.gov
Future research should focus on:
Iminoxyl and Iminyl Radical Generation: The generation of iminoxyl (R₂C=NO•) and iminyl (R₂C=N•) radicals from oximes and their derivatives is a powerful tool for constructing complex nitrogen-containing molecules. nih.govnih.gov Techniques like photoredox catalysis or hydrogen atom transfer (HAT) can activate the N-O bond under mild conditions. rsc.org Investigating these pathways for this compound could unlock novel cyclization and C-H functionalization reactions.
Reaction Mechanisms: The classic Beckmann rearrangement, which converts oximes to amides, is a well-known transformation. masterorganicchemistry.comwikipedia.org However, the precise mechanisms of many other oxime reactions, especially those involving metal catalysis or radical pathways, are not fully understood. Elucidating the complex networks of intermediates, including potential dimers or rearrangement products, is crucial for controlling reaction outcomes and developing new synthetic applications. nih.gov For example, the oxidation of some oximes can lead to azine-N-oxides or various dimers depending on the structure and conditions. nih.gov
| Intermediate | Generation Method | Potential Application | Reference |
|---|---|---|---|
| Iminoxyl Radical (C=NO•) | H-atom abstraction from oxime O-H bond; Oxidation with Ce(IV) salts. | Oxidative C-O coupling, intramolecular cyclizations. | nih.govnih.govbeilstein-journals.org |
| Iminyl Radical (C=N•) | Photoredox catalysis on O-aryl oxime ethers; SET reduction of oxime esters. | Addition to alkenes, ring-opening reactions, N-heterocycle synthesis. | nih.govnsf.gov |
| Nitrile Oxide | Oxidation of the oxime group. | Cycloaddition reactions for heterocycle synthesis. | |
| Nitrone Tautomer | Tautomerization of the oxime. | Mediates fast, catalyst-free urethane (B1682113) formation. | pku.edu.cnacs.orgnih.gov |
Rational Design of Novel Functional Materials with Tailored Properties
The oxime functional group is an excellent building block for materials science due to its unique reactivity and ability to form dynamic covalent bonds. This compound, with its combination of an oxime, a phenyl ring, and a phenoxy ether linkage, is a prime candidate for incorporation into advanced functional materials.
Key research directions include:
Dynamic Covalent Polymers: Oxime chemistry is central to the development of self-healing and recyclable materials. numberanalytics.com For example, poly(oxime-urethanes) are a class of dynamic covalent polymers formed from the catalyst-free reaction of multifunctional oximes and isocyanates. pku.edu.cnacs.orgnih.gov The resulting oxime-carbamate linkage is thermally reversible, allowing the material to be reprocessed and healed. The specific structure of this compound could be used to tune the thermal and mechanical properties of such polymers.
Polymer Modification and "Click" Chemistry: Oxime ligation is considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. researchgate.netrsc.org This makes it ideal for post-polymerization modification and the synthesis of complex polymer architectures like block copolymers and hydrogels. rsc.org
Coordination Chemistry and Photoelectric Materials: Oximes are effective ligands for metal ions and have been used to construct metal-oxo clusters and other coordination compounds. acs.org Recently, oxime-based titanium-oxo clusters have been synthesized and shown to exhibit clear photocurrent responses, with the ligand structure influencing the material's light absorption properties. rsc.org The aromatic system of this compound could be exploited to create novel photoactive materials.
| Material Type | Role of Oxime | Potential Property | Reference |
|---|---|---|---|
| Poly(oxime-urethanes) | Forms dynamic oxime-carbamate bonds. | Self-healing, recyclable, thermal responsiveness. | pku.edu.cnacs.orgnih.gov |
| Hydrogels | Acts as a cross-linker via "click" ligation. | Tunable mechanical properties, biocompatibility. | rsc.org |
| Titanium-Oxo Clusters | Serves as a functional ligand. | Photoelectric response, visible light absorption. | rsc.org |
| Polymer Modifiers | Enables functionalization via oxime coupling. | Surface modification, synthesis of block copolymers. | researchgate.netjuniperpublishers.com |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A significant challenge in studying complex chemical reactions is the detection and characterization of transient intermediates and the precise measurement of reaction kinetics. Applying advanced analytical techniques to reactions involving this compound is essential for mechanistic elucidation and process optimization.
Future research should leverage:
Real-Time NMR and Flow Chemistry: Monitoring reactions in real-time provides invaluable kinetic and mechanistic data. Real-time NMR spectroscopy has been used to study the kinetics of aniline-catalyzed oxime formation. researchgate.net Coupling micro-flow cell systems with NMR allows for the detection of unstable intermediates that are crucial for understanding reaction mechanisms, as demonstrated in the study of radical additions to oxime ethers. beilstein-journals.org
In-Situ FTIR Spectroscopy: Gas chromatography combined with Fourier transform infrared (GC-FTIR) spectroscopy is a powerful tool for studying the dynamic interconversion of oxime isomers (E/Z) during chromatographic elution. monash.edu This technique provides unambiguous identification of individual isomers and allows for the study of how parameters like temperature affect isomerization rates.
Advanced Spectroscopic Analysis: Techniques like UV-vis spectroscopy can be used to monitor the formation of colored intermediates, such as the Schiff base formed during aniline-catalyzed oxime ligation. diva-portal.org These methods are critical for optimizing reaction conditions, especially for applications requiring rapid and complete conversion, like bioconjugation.
Interdisciplinary Approaches in Chemical Biology and Materials Science
The versatility of the oxime functional group makes it a powerful tool at the interface of chemistry, biology, and materials science. nsf.gov The unique structure of this compound, featuring both hydrophilic (oxime) and lipophilic (phenoxy-phenyl) regions, makes it an intriguing candidate for interdisciplinary applications.
Promising avenues for exploration include:
Bioconjugation and Chemical Biology: Oxime ligation is a cornerstone of bioconjugation, used to attach probes, drugs, or other molecules to biomolecules like proteins and peptides under physiological conditions. rsc.orgnih.govacs.orgaxispharm.com The reaction's speed and specificity have been greatly improved through the development of catalysts and optimized reactants. acs.org Recently, an ultrafast oxime-forming probe was developed for the real-time measurement of DNA base excision repair, highlighting the reaction's utility in biological assays. nih.gov
Medicinal Chemistry and Drug Discovery: Oxime derivatives have a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. numberanalytics.comjuniperpublishers.com The introduction of an oxime group can enhance the biological activity of known compounds. The rigid, aromatic structure of this compound could serve as a scaffold for designing novel enzyme inhibitors or therapeutic agents.
Bridging Materials and Biology: The ability to form stable linkages to biomolecules and simultaneously act as a precursor for functional polymers makes oximes ideal for creating advanced biomaterials. For example, oxime chemistry can be used to graft peptides onto titanium surfaces for biomedical implants or to create drug-delivery platforms where release is controlled by the pH-dependent stability of the oxime bond. researchgate.netrsc.org
Compound Index
| Compound Name |
|---|
| This compound |
| 2-phenoxybenzaldehyde (B49139) |
| Pyridine |
| Bismuth(III) oxide (Bi₂O₃) |
| Antimony(III) oxide (Sb₂O₃) |
| Potassium fluoride (B91410) (KF) |
| Aluminium oxide (Al₂O₃) |
| Hydroxylamine (B1172632) |
| Aniline (B41778) |
| Nitrile Oxide |
| Methyl isocyanate |
| Hexamethylene diisocyanate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
